5-(1H-tetrazol-5-yl)pyridin-2-amine
Overview
Description
5-(1H-tetrazol-5-yl)pyridin-2-amine is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula of this compound is C6H6N6 and it has an average mass of 162.152 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles . This yields 2-{[(1-aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitriles, which easily cyclize by the action of bases to form 2-(1H-tetrazol-5-yl)thieno[2,3-b]pyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex. It presents a reticular structure consisting of two-dimensional (2D) layers formed by the linkage between the pyridine rings and [Cu–tetrazole–Cu] wave-like chains .Scientific Research Applications
Synthesis and Material Science
5-(1H-tetrazol-5-yl)pyridin-2-amine and its derivatives are synthesized and used in various scientific studies due to their unique chemical properties. For instance, certain Ni(II) and Zn(II) complexes synthesized from isomeric pyridyl tetrazole ligands, including derivatives of this compound, have been shown to possess antioxidant and nematicidal activities, and exhibit significant DNA cleavage activity, indicating their potential in material science and biological applications (Babu et al., 2017). Additionally, energetic derivatives synthesized through the condensation of 5-aminotetrazole with other compounds have been studied for their thermal behaviors and detonation properties, suggesting their potential use in the development of energetic materials (Zhao Ku, 2015).
Crystal Engineering and Structural Studies
The compound forms unique crystalline structures, exhibiting interesting molecular associations and network formations. For example, molecules of crystalline 1-(pyridin-2-yl)tetrazole associate through unique interactions to form intricate sheet structures, highlighting the compound's significance in crystal engineering and materials chemistry (Rizk et al., 2005).
Potential in Therapeutics and Biological Studies
The derivatives of this compound have been investigated for their therapeutic potentials. For instance, certain complexes formed from related ligands were studied for their DNA-binding and antioxidant properties, indicating the compound's potential in the field of biomedicine and pharmaceuticals (Reddy et al., 2016). Additionally, the synthesis and pharmacological evaluation of derivatives as platelet aggregation inhibitors highlight their potential in developing new therapeutic agents (Challa et al., 2014).
Environmental and Photodegradation Studies
The photodegradation behavior of certain tetrazole-based compounds, including this compound derivatives, in water has been studied, providing insights into the environmental impact and degradation pathways of these compounds, which is crucial for assessing their environmental safety and designing greener compounds (Halasz et al., 2020).
Future Directions
The future directions for research on 5-(1H-tetrazol-5-yl)pyridin-2-amine could involve further exploration of its synthesis, chemical reactions, and potential applications. For example, the development of more practical and efficient synthetic approaches for tetrazole-linked imidazo[1,5-a]pyridines is highly desirable . Additionally, further studies could explore the potential biological activities of this compound, as derivatives of 2-(1H-tetrazol-5-yl)thieno[2,3-b]pyridin-3-amine may be of interest .
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to exhibit a broad range of biological activities
Mode of Action
The synthesis of similar compounds involves an azido-ugi-deprotection reaction followed by an acetic anhydride-mediated n-acylation-cyclization process . This process could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Tetrazole derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazole derivatives are generally known for their high nitrogen content, which may influence their bioavailability .
Result of Action
Tetrazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic effects .
Action Environment
It’s known that the chemical properties of tetrazole derivatives can be influenced by factors such as temperature and ph .
properties
IUPAC Name |
5-(2H-tetrazol-5-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-5-2-1-4(3-8-5)6-9-11-12-10-6/h1-3H,(H2,7,8)(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGOSDIWNXIKMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NNN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13566-35-3 | |
Record name | 5-(2H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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